molecular formula C17H12N2O2S B7724857 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B7724857
M. Wt: 308.4 g/mol
InChI Key: YRHIOPXFEPCQMB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzoimidazo-thiazole core fused with a methoxyphenyl group and an aldehyde functional group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16-14(10-20)19-13-4-2-3-5-15(13)22-17(19)18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIOPXFEPCQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzothiazole with 4-Methoxyphenacyl Bromide

The foundational step in synthesizing the benzimidazothiazole core involves the cyclocondensation of 2-aminobenzothiazole with 4-methoxyphenacyl bromide. In a representative procedure, 2-aminobenzothiazole (6.7 mmol) and 4-methoxyphenacyl bromide (8.3 mmol) are dissolved in ethanol (20 mL) and stirred at 60°C for 3–8 hours under reflux conditions. Sodium bicarbonate (12 mmol) is added to neutralize HBr generated during the reaction, facilitating the nucleophilic substitution and subsequent cyclization. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically indicated by the disappearance of the starting materials. Post-reaction, the mixture is concentrated under reduced pressure, extracted with ethyl acetate (3 × 25 mL), and purified via silica gel column chromatography using ethyl acetate/hexane gradients. This step yields the intermediate 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole with 85–90% efficiency.

Critical Parameters :

  • Temperature : 60°C optimizes reaction kinetics without promoting side reactions.

  • Solvent : Ethanol balances solubility and polarity for effective cyclization.

  • Stoichiometry : A 1:1.2 ratio of 2-aminobenzothiazole to phenacyl bromide ensures complete conversion.

Microwave-Assisted Catalyst-Free Synthesis in Green Solvent Media

Solvent Optimization and Reaction Acceleration

A catalyst-free microwave-assisted method eliminates transition metals and reduces reaction times. 2-Aminobenzothiazole (6.7 mmol) and 4-methoxyphenacyl bromide (8.3 mmol) are suspended in a 1:1 mixture of water and isopropyl alcohol (H₂O-IPA, 10 mL) and irradiated at 150°C under 15 bar pressure for 12–15 minutes. The homogeneous green solvent system enhances heat transfer and solubility, while microwave irradiation accelerates the cyclocondensation via dielectric heating. The crude product precipitates upon cooling and is filtered, washed with cold ethanol, and dried to afford the benzimidazothiazole intermediate in 92–95% yield.

Integrated Formylation Under Microwave Conditions

The formylation step is adapted for microwave compatibility by combining the intermediate with DMF (2 mL) and POCl₃ (1.2 equiv) in a sealed vessel. Irradiation at 100°C for 20 minutes achieves complete conversion, bypassing the need for gradual heating. The product is isolated via aqueous workup and recrystallization from ethanol, yielding 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde in 88% purity.

Advantages Over Conventional Methods :

  • Time Reduction : Total synthesis time decreases from 12 hours to <1 hour.

  • Solvent Sustainability : H₂O-IPA mixtures replace hazardous organic solvents.

  • Energy Efficiency : Microwave-specific heating reduces thermal degradation.

Optimization Strategies and Reaction Parameters

Temperature and Time Dependencies

Comparative studies reveal that cyclocondensation yields plateau at 60°C in conventional methods, whereas microwave protocols achieve equivalent conversions at 150°C in minutes. Prolonged heating (>8 hours) under reflux leads to decomposition, whereas microwave conditions maintain product integrity due to rapid kinetics.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) hinder cyclocondensation due to excessive stabilization of intermediates, while ethanol and H₂O-IPA optimize nucleophilicity and transition-state stabilization. Ethanol’s low cost and ease of removal make it preferable for large-scale synthesis.

Comparative Analysis of Synthetic Methodologies

ParameterConventional MethodMicrowave Method
Reaction Time 8–12 hours15–30 minutes
Yield 80–90%90–95%
Catalyst NoneNone
Solvent System EthanolH₂O-IPA
Energy Input High (reflux)Moderate (microwave)
Environmental Impact ModerateLow (green solvents)

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) : δ 9.86 (s, 1H, aldehyde), 7.78–7.71 (m, 3H, aromatic), 7.56–7.50 (m, 4H, methoxyphenyl), 3.89 (s, 3H, OCH₃).
HRMS : m/z calculated for C₁₇H₁₂N₂O₂S [M+H]⁺: 309.0732; found: 309.0735.

Purity Assessment

HPLC analysis with a C18 column (MeOH:H₂O = 70:30) shows >98% purity, confirming the absence of unreacted intermediates or side products .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes regioselective substitution at distinct positions under controlled conditions:

C5-Selenylation

Reaction with diphenyl diselenide in the presence of urea hydrogen peroxide (UHP) introduces a phenylselanyl group at the C5 position :

  • Reagents : 0.5 eq (PhSe)₂, 2 eq UHP, room temperature, 12 h.

  • Product : 6-(4-Methoxyphenyl)-2-methyl-5-(phenylselanyl)imidazo[2,1-b]thiazole.

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 7.98 (d, J = 9.1 Hz, 2H), 3.79 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

    • HRMS : [M + H]⁺ calcd. 400.0148, found 400.0083 .

C3-Iodination

Iodination at C3 is achieved via oxidative conditions :

  • Reagents : I₂ (1 eq), TBHP (3 eq, 70% aq.), acetonitrile, 60°C, 6 h.

  • Product : 3-Iodo-2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole.

  • Yield : 68%.

  • ¹H NMR (CDCl₃) : δ 8.26 (d, J = 8.2 Hz, 1H), 7.14 (t, J = 6.7 Hz, 1H) .

Thiazole Ring Oxidation

The sulfur atom in the thiazole ring is oxidized to a sulfone under mild conditions :

  • Reagents : H₂O₂, K₂WO₄ catalyst.

  • Product : 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-1,1-dioxide-3-carbaldehyde.

  • Conditions : Room temperature, 24 h.

Functionalization via Aldehyde Reactivity

The aldehyde group participates in condensation and nucleophilic addition reactions:

Schiff Base Formation

Reaction with substituted anilines forms imine derivatives :

  • Reagents : Substituted aniline (1 eq), p-TSA (cat.), toluene, reflux.

  • Product : (E)-N-(Aryl)-2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldimine.

  • Characterization :

    • ¹³C NMR : δ 173.43 (C=O), 66.82 (CH-thiazolidinone) .

Comparative Reactivity Table

Reaction Type Position Reagents/Conditions Key Product Yield Reference
SelenylationC5(PhSe)₂, UHP, rt5-(Phenylselanyl) derivativeN/A
IodinationC3I₂, TBHP, MeCN, 60°C3-Iodo derivative68%
Thiazole S-OxidationS1H₂O₂, K₂WO₄Sulfone derivativeN/A
Aldehyde CondensationC3-CHOSubstituted aniline, p-TSA, tolueneSchiff baseN/A

Mechanistic Insights

  • Selenylation : Radical-mediated process initiated by UHP, forming a selenyl radical that attacks the electron-rich C5 position .

  • Iodination : TBHP oxidizes I⁻ to I⁺, facilitating electrophilic aromatic substitution at C3 .

  • Thiazole Oxidation : Proceeds via a peroxotungstate intermediate, enabling selective sulfur oxidation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[2,1-b]thiazole, including 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .

Anticancer Properties

The compound is being investigated for its potential anticancer effects. It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Biological Studies

The compound serves as a valuable probe in biological studies aimed at understanding enzyme interactions and receptor binding. Its unique structure allows researchers to explore its binding affinities and mechanisms of action at the molecular level, contributing to the development of targeted therapies in various diseases.

Material Science Applications

In material science, this compound is explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). The presence of the thiazole ring enhances its electronic properties, making it suitable for incorporation into electronic devices .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to the presence of the methoxyphenyl group and the aldehyde functional group, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and material science .

Biological Activity

2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzoimidazo-thiazole core, which is known for various pharmacological properties, combined with a methoxyphenyl substituent and an aldehyde functional group. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H14N2OS\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}\text{S}

This structure includes:

  • A benzoimidazole moiety, which contributes to its biological activity.
  • A thiazole ring that enhances its interaction with biological targets.
  • A methoxyphenyl group that may influence lipophilicity and receptor binding.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For instance, derivatives of imidazo[2,1-b]thiazole have shown significant activity against various bacterial strains. In vitro evaluations indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays. In particular, studies have shown that related imidazo-thiazole compounds exhibit cytotoxic effects against human cancer cell lines such as HL-60 (myeloid leukemia) and HeLa (cervical carcinoma). The IC50 values for these compounds range from 0.79 to 1.6 μM, indicating potent activity . Mechanistic studies suggest that these compounds induce apoptosis through caspase activation pathways and morphological changes consistent with programmed cell death .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, there is emerging evidence regarding the anti-inflammatory properties of this class of compounds. Studies suggest that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, although specific data on this compound is still limited.

Case Studies

Study Findings
Synthesis and Evaluation Identified significant anticancer activity against HL-60 cells with IC50 values between 0.79 - 1.6 μM.
Antimicrobial Testing Demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR) Studies Highlighted the importance of structural modifications in enhancing biological activity across various derivatives.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : The compound may inhibit key enzymes in bacterial metabolism.
  • Anticancer : Induction of apoptosis is mediated through the activation of caspases and disruption of mitochondrial function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde?

  • Methodological Answer: The compound can be synthesized via multicomponent reactions. For example, a catalyst-free three-component reaction using aryl glyoxal, 2-aminobenzothiazole, and aryl amines under reflux conditions yields the benzo[d]imidazo[2,1-b]thiazole scaffold. Alternative methods include Cu-catalyzed coupling of aldehydes, alkynes, and 2-aminobenzothiazoles, or FeCl₃/ZnI₂-mediated condensation of 2-aminobenzothiazole with aryl methyl ketones. Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer: Characterization involves spectroscopic and analytical techniques:

  • NMR (¹H/¹³C): To confirm substituent positions and scaffold integrity.
  • Mass spectrometry (MS): For molecular weight validation.
  • X-ray crystallography: To resolve regioselectivity in functionalized derivatives (e.g., selenylated products) .
  • Elemental analysis: To verify purity (>95% recommended for biological assays) .

Q. What biological activities are associated with this compound?

  • Methodological Answer: The scaffold exhibits diverse bioactivity:

  • Antitumor: Derivatives inhibit EGFR kinase (IC₅₀ < 1 µM in HeLa cells) via structural mimicry of gefitinib. Activity correlates with substituents like hydroxyphenyl or naphthyl groups .
  • Anti-inflammatory/Analgesic: Substituted analogs (e.g., 2-aryl derivatives) reduce carrageenan-induced edema by >50% at 50 mg/kg doses in rodent models .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in functionalization?

  • Methodological Answer:

  • Selenylation: Use phenyliodine(III) bis(trifluoroacetate) (PIFA) in DCM at room temperature for C–H selenylation. Yields range from 72–80% with electron-rich diselenides (e.g., 4-methoxyphenyl) .
  • Cyclization: Employ Cs₂CO₃ in DMF at 150°C for Cs-mediated cyclization. Avoid transition-metal catalysts to reduce side products .
  • Troubleshooting: Monitor by TLC; column chromatography (hexane/EtOAc) is effective for isolating polar byproducts .

Q. How to address regioselectivity challenges in scaffold functionalization?

  • Methodological Answer:

  • Reagent control: Use radical initiators (e.g., CBrCl₃/KOt-Bu) to favor α-bromination over N-acetylation in imidazo-thiazole synthesis .
  • Steric/Electronic effects: Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of phenyl rings enhance regioselective selenylation at C-2 of the thiazole core .
  • Validation: X-ray crystallography is mandatory to confirm regiochemistry in ambiguous cases .

Q. How to resolve contradictory data in biological assays (e.g., activity in HeLa vs. HepG2 cells)?

  • Methodological Answer:

  • Cross-validation: Pair cellular assays (e.g., MTT) with enzymatic studies (e.g., EGFR kinase inhibition) to confirm target specificity. For example, compounds active in HeLa (EGFR-high) but inactive in HepG2 (EGFR-low) suggest EGFR-dependent mechanisms .
  • Dose-response curves: Test concentrations from 1 nM–100 µM to identify off-target effects.
  • Structural analogs: Compare activity of methoxy vs. nitro substituents to isolate pharmacophore contributions .

Q. What strategies guide structure-activity relationship (SAR) studies for antitumor derivatives?

  • Methodological Answer:

  • Scaffold hopping: Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate lipophilicity and binding affinity .
  • Substituent mapping: Introduce hydrophilic groups (e.g., morpholinoethoxy) at C-7 to improve solubility without sacrificing activity (e.g., Quizartinib derivatives) .
  • In silico docking: Use AutoDock Vina to predict interactions with EGFR’s ATP-binding pocket. Prioritize derivatives with ΔG < −8 kcal/mol .

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